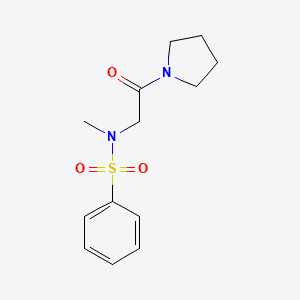
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of protein kinases. TYK2 plays a key role in the signaling pathways that regulate the immune response. By inhibiting TYK2, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide can block the production of cytokines and chemokines that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been shown to have potent inhibitory effects on TYK2 activity in both in vitro and in vivo studies. It has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. In clinical trials, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been well-tolerated and has shown promising results in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has several advantages for lab experiments, including its high potency and selectivity for TYK2, as well as its favorable pharmacokinetic properties. However, it also has some limitations, such as its relatively short half-life and the need for frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide. One area of focus could be on optimizing the pharmacokinetic properties of the molecule to improve its efficacy and reduce the need for frequent dosing. Another area of interest could be on studying the effects of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide on other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research could be conducted on the potential long-term effects of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide on the immune system. Overall, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide represents a promising new therapeutic option for the treatment of autoimmune diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of 4-bromophenylamine with N-methylbenzenesulfonamide to form the intermediate N-(4-bromophenyl)-N-methylbenzenesulfonamide. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide. The synthesis of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. It has been shown to inhibit the activity of a specific protein kinase, known as TYK2, which plays a critical role in the immune response. By inhibiting TYK2, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide can reduce inflammation and prevent damage to tissues and organs caused by autoimmune diseases.
Propriétés
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14(11-13(16)15-9-5-6-10-15)19(17,18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKGARBCIQDKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

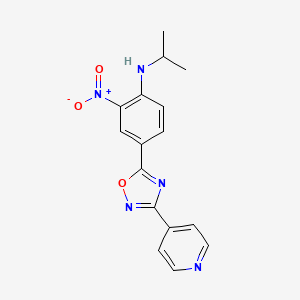


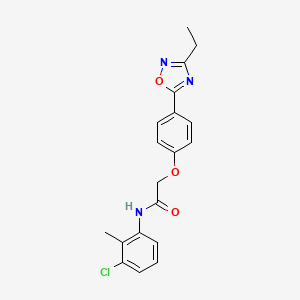
![N-(2-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718977.png)

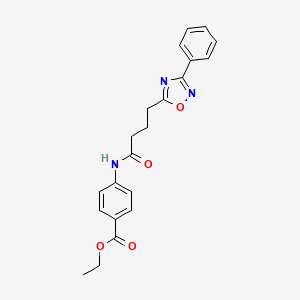
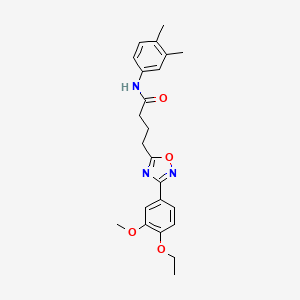
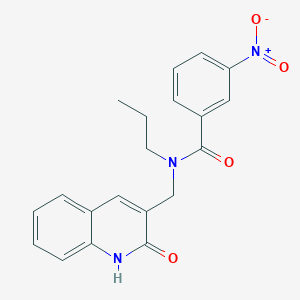
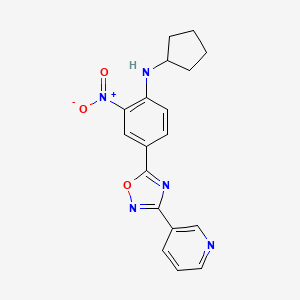

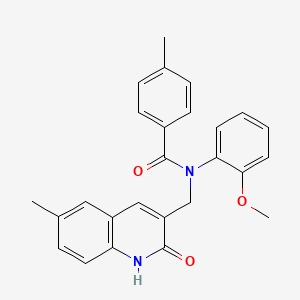
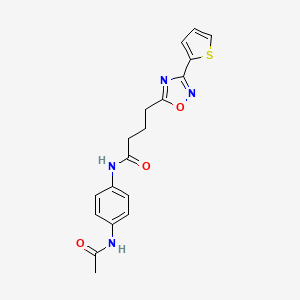
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)